Multitargeted Kinase Inhibition Profile: N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine vs. Clinical JAK2 Inhibitors
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine (AG490) is a multi-targeted inhibitor with reported IC50 values of ~0.1 μM for EGFR, ~10 μM for JAK2, and 13.5 μM for ErbB2 . This contrasts with advanced clinical JAK2 inhibitors like ruxolitinib, which exhibit high potency for JAK2 (IC50 ~3.2 nM) and JAK1 (IC50 ~2.8 nM) but no significant activity against EGFR . This profile makes AG490 unsuitable for studies requiring JAK2-specific inhibition but uniquely valuable for investigating systems dependent on both JAK/STAT and EGFR signaling.
| Evidence Dimension | Kinase Inhibition Profile (IC50) |
|---|---|
| Target Compound Data | EGFR: ~0.1 μM; JAK2: ~10 μM; ErbB2: 13.5 μM |
| Comparator Or Baseline | Ruxolitinib: JAK2 ~3.2 nM; JAK1 ~2.8 nM; EGFR: No significant activity |
| Quantified Difference | Target compound exhibits ~3000-fold lower potency for JAK2 but >100-fold higher potency for EGFR compared to ruxolitinib. |
| Conditions | Cell-free enzymatic assays |
Why This Matters
This difference defines the specific research application: this compound is a tool for studying dual pathway inhibition, not for selective JAK2 interrogation.
